2-[[4-(3-Methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol
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Overview
Description
2-[[4-(3-methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol is a tertiary amino compound and a dialkylarylamine.
Scientific Research Applications
Crystal Structures and Molecular Interactions
Research into similar triazine compounds, such as 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, has focused on their molecular and crystal structures. These studies reveal detailed insights into the symmetry, unit cell dimensions, and molecular conformations of such compounds, which are crucial for understanding their chemical behavior and potential applications (Dolzhenko et al., 2011).
Synthesis Techniques
Advancements in synthetic routes for triazine derivatives, including the development of methods for oxidative amination, have been explored. For instance, 2-Amino- and 2-alkylamino-1,3,5-triazines were synthesized using novel techniques that avoid ring decomposition, which is significant for the efficient and sustainable synthesis of triazine-based compounds (Gulevskaya et al., 2007).
Medicinal Chemistry
The synthesis and study of triazine compounds have extended to medicinal chemistry. For example, research into 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a class of cyclic dipeptidyl ureas, reveals the potential for these compounds in pharmacological applications. The structural analysis of these compounds provides a foundation for understanding their interaction with biological systems (Sañudo et al., 2006).
Complex Formation and Interaction Studies
Triazine compounds have also been studied for their ability to form complexes with other molecules. This includes research into how they interact with other organic and inorganic compounds, which is crucial for understanding their potential use in catalysis, material science, and biochemistry. For instance, the reaction of similar triazine derivatives with pyridine-2-carbaldehyde and their complexation with CuII and CdII ions has been studied, providing insights into their coordination chemistry and potential applications in materials science (Mardani et al., 2019).
properties
Product Name |
2-[[4-(3-Methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol |
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Molecular Formula |
C16H22N6O |
Molecular Weight |
314.39 g/mol |
IUPAC Name |
2-[[4-(3-methylanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C16H22N6O/c1-12-5-4-6-13(11-12)18-15-19-14(17-7-10-23)20-16(21-15)22-8-2-3-9-22/h4-6,11,23H,2-3,7-10H2,1H3,(H2,17,18,19,20,21) |
InChI Key |
DSLSXSSYABXXSB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NCCO)N3CCCC3 |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NCCO)N3CCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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